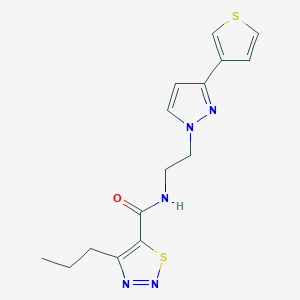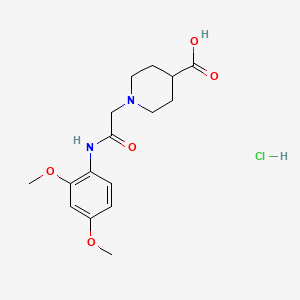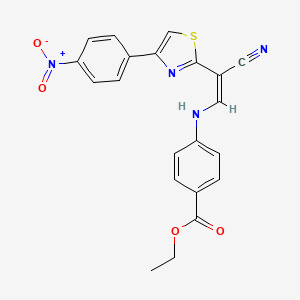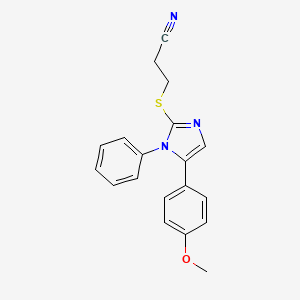![molecular formula C20H24FN3O B2489610 2-[4-(2,4-二甲基苯基)哌嗪-1-基]-N-(4-氟苯基)乙酰胺 CAS No. 890603-10-8](/img/structure/B2489610.png)
2-[4-(2,4-二甲基苯基)哌嗪-1-基]-N-(4-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that includes a piperazine ring, which is a common structural motif found in many pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide:
Neuropharmacology
This compound has shown potential as a ligand for various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its structure allows it to interact with these receptors, making it a candidate for studying neurological disorders such as depression, anxiety, and schizophrenia .
Cancer Research
Research has indicated that derivatives of this compound exhibit anticancer properties. They have been tested for their ability to inhibit the growth of cancer cells, particularly in breast and prostate cancers. The compound’s ability to interfere with cell proliferation pathways makes it a promising candidate for anticancer drug development .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Cardiovascular Research
In cardiovascular research, this compound has been studied for its effects on blood pressure and heart rate. Its interaction with adrenergic receptors suggests it could be used to develop treatments for hypertension and other cardiovascular diseases .
Pain Management
The compound has been investigated for its analgesic properties. By interacting with opioid receptors, it has the potential to be developed into new pain relief medications, offering an alternative to traditional opioids with possibly fewer side effects .
Psychiatric Disorders
Given its interaction with neurotransmitter systems, this compound is also being explored for its potential in treating psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder (OCD). Its ability to modulate neurotransmitter activity could provide new therapeutic options for these conditions .
Anti-inflammatory Applications
Research has shown that this compound can reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs, which could be useful in treating conditions like arthritis and inflammatory bowel disease .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. It can be modified to improve the delivery and efficacy of other drugs, particularly in targeting specific tissues or cells, enhancing the overall therapeutic outcomes .
作用机制
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds may have good bioavailability.
属性
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFVHHEYTXLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)






![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)